molecular formula C15H13N3O B12818570 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide CAS No. 179748-10-8

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide

Cat. No.: B12818570
CAS No.: 179748-10-8
M. Wt: 251.28 g/mol
InChI Key: JPGNPKIYCTXJPG-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is an organic compound belonging to the class of 2-phenylindoles This compound is characterized by the presence of a hydroxyphenyl group and a carboximidamide group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)benzimidazole
  • 2-(2-hydroxyphenyl)benzoxazole
  • 2-(2-hydroxyphenyl)benzothiazole

Uniqueness

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

179748-10-8

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide

InChI

InChI=1S/C15H13N3O/c16-15(17)9-5-6-12-10(7-9)8-13(18-12)11-3-1-2-4-14(11)19/h1-8,18-19H,(H3,16,17)

InChI Key

JPGNPKIYCTXJPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N)O

Origin of Product

United States

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